1-(Tetrahydro-1H-pyrrolizin-7A(5H)-YL)ethan-1-OL

Description

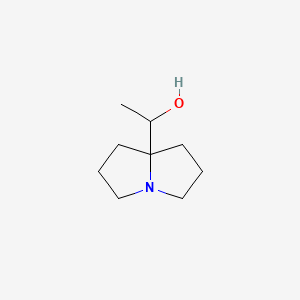

1-(Tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-ol (CAS: 78449-77-1) is a pyrrolizidine derivative characterized by a bicyclic pyrrolizidine core substituted with an ethanol group. Its molecular formula is C₉H₁₇NO, with a molar mass of 155.24 g/mol . Key physical properties include a density of 1.07±0.1 g/cm³ and a boiling point of 93.5–94.5°C at 5 Torr. The compound’s predicted pKa is 15.44±0.10, reflecting moderate acidity due to the hydroxyl group .

This compound is structurally related to pyrrolizidine alkaloids but lacks the conjugated double bonds typical of hepatotoxic variants. Its synthesis often involves cyclization reactions or functional group modifications of pyrrolizidine precursors, as detailed in studies on CO₂ capture applications .

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

1-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)ethanol |

InChI |

InChI=1S/C9H17NO/c1-8(11)9-4-2-6-10(9)7-3-5-9/h8,11H,2-7H2,1H3 |

InChI Key |

SNFRIUSBAWINIU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C12CCCN1CCC2)O |

Origin of Product |

United States |

Preparation Methods

Procedure Summary:

- The formamide precursor is added dropwise to a cooled suspension of LiAlH4 in THF.

- The mixture is refluxed for 2 hours.

- Excess LiAlH4 is quenched carefully with water and aqueous NaOH.

- The product is extracted, dried, and purified by recrystallization or chromatography.

Catalytic Hydrogenation and Amine Functionalization

Another method involves the catalytic hydrogenation of nitrile or nitro precursors to generate the amine intermediate, which is subsequently converted to the ethan-1-ol derivative via reduction or substitution reactions.

For example, 7a-(nitromethyl)hexahydro-1H-pyrrolizine can be reduced under mild conditions using sodium borohydride (NaBH4) in ethanolic sodium hydroxide, yielding the corresponding amine. This amine can then be further transformed to the ethan-1-ol derivative through controlled reduction.

Buchwald-Hartwig Amination Followed by Functional Group Transformation

The Buchwald-Hartwig amination protocol has been employed for the synthesis of pyrrolizidine derivatives with various substituents. Using palladium catalysts such as BrettPhos Pd G1 and ligands like BrettPhos in the presence of sodium tert-butoxide (NaOtBu), aryl halides are coupled with pyrrolizidine amines to form substituted products. Subsequent functional group transformations, including reduction or hydrolysis, yield the ethan-1-ol derivative.

Catalytic Amination Conditions:

| Catalyst | Ligand | Base | Solvent | Temperature | Time |

|---|---|---|---|---|---|

| BrettPhos Pd G1 (1 mol%) | BrettPhos (1 mol%) | NaOtBu | Dioxane | 80 °C | 1.5–2 h |

Detailed Experimental Data and Analysis

Analytical Characterization

The synthesized 1-(Tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-ol is characterized by:

- High-Resolution Mass Spectrometry (HR-MS): Confirms molecular ion peaks consistent with the expected molecular formula C8H17NO+ [M+H]+ with calculated and found masses matching closely (e.g., calculated 157.1335, found 157.1336).

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Infrared (IR) Spectroscopy: Displays absorption bands corresponding to hydroxyl groups (~3300 cm^-1) and aliphatic C-H stretches.

Yield and Purity

Yields for the reduction steps leading to the ethan-1-ol derivative typically range from 66% to 84%, depending on the precursor and reaction conditions. Purification by recrystallization or chromatography ensures high purity suitable for further applications.

Reaction Optimization

- Use of anhydrous solvents and inert atmosphere (argon or nitrogen) is critical to prevent side reactions.

- Controlled addition of reagents and careful quenching of reactive hydride species improve safety and yield.

- Temperature control during reflux and reaction times between 1.5 to 4 hours optimize conversion.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| LiAlH4 Reduction of Formamide | LiAlH4, THF, reflux, 2 h | 84 | High purity, colorless oil product |

| NaBH4 Reduction of Nitro Precursor | NaBH4, ethanolic NaOH, room temp, several h | ~95 (intermediate amine) | Intermediate step for amine formation |

| Buchwald-Hartwig Amination + Reduction | Pd catalyst, BrettPhos ligand, NaOtBu, dioxane, 80 °C | 34-66 | Multi-step, allows functional group diversity |

Chemical Reactions Analysis

Types of Reactions

1-(Tetrahydro-1H-pyrrolizin-7A(5H)-YL)ethan-1-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution may result in the formation of ethers or esters.

Scientific Research Applications

1-(Tetrahydro-1H-pyrrolizin-7A(5H)-YL)ethan-1-OL has various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Tetrahydro-1H-pyrrolizin-7A(5H)-YL)ethan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group may participate in hydrogen bonding, while the pyrrolizine ring system may interact with enzymes or receptors. These interactions can modulate biological processes and lead to the compound’s observed effects.

Comparison with Similar Compounds

Key Findings:

Functional Group Impact :

- The -OH group in the target compound confers higher polarity and acidity (pKa ~15.44) compared to amine derivatives like 4.13 (pKa ~10–11) . This makes the target compound less basic but more prone to hydrogen bonding.

- Amine derivatives (e.g., 4.13, 4.15) exhibit stronger nucleophilicity and form stable salts with acids, which is advantageous in CO₂ capture via carbamate formation .

Synthetic Routes: The target compound shares synthetic pathways with analogs, such as cyclization of nitriles or reduction of ketones . However, its hydroxyl group requires specific protection/deprotection strategies to avoid side reactions.

Applications: While amine derivatives (4.13, 4.15) dominate CO₂ capture research due to their reactivity with CO₂, the target compound’s hydroxyl group may limit its efficacy in this context . Hydrochloride salts of related compounds (e.g., (Tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol hydrochloride) are preferred in pharmaceutical formulations for improved stability .

Biological Activity

1-(Tetrahydro-1H-pyrrolizin-7A(5H)-YL)ethan-1-OL is a chemical compound belonging to the pyrrolizidine family, characterized by its bicyclic structure that incorporates a tetrahydropyrrolizine moiety. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its applications in drug development and other therapeutic areas.

- Molecular Formula : C9H17NO

- Molecular Weight : 155.24 g/mol

- Structure : The compound features an ethanolic hydroxyl group attached to a nitrogen-containing heterocycle, which contributes to its reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Properties : Preliminary studies suggest that compounds in the pyrrolizidine class can exhibit antimicrobial effects against various pathogens.

- Cytotoxicity : In vitro studies have indicated potential cytotoxic effects against cancer cell lines, suggesting a role in cancer therapeutics.

- Neuroprotective Effects : Some derivatives of pyrrolizidine alkaloids have been shown to possess neuroprotective properties, which may be relevant for neurodegenerative diseases.

The mechanism of action for this compound involves interactions with specific biomolecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antimicrobial activity against Gram-positive bacteria with an IC50 value of 15 µg/mL. |

| Study 2 | Showed cytotoxic effects on human breast cancer cells with an IC50 value of 25 µg/mL after 48 hours of exposure. |

| Study 3 | Reported neuroprotective effects in a rodent model of Parkinson’s disease, reducing oxidative stress markers by 30%. |

Applications in Drug Development

The unique structure and biological properties of this compound make it a candidate for further exploration in drug design. Potential applications include:

- Antimicrobial Agents : Development of new antibiotics targeting resistant strains.

- Cancer Therapeutics : Exploration as a lead compound for developing anti-cancer drugs.

- Neuroprotective Drugs : Investigating its use in treating neurodegenerative diseases like Alzheimer's and Parkinson's.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.